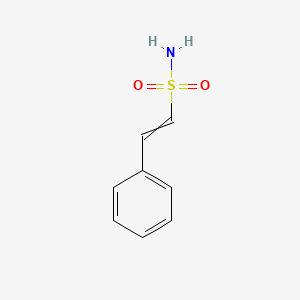

Styrene sulfonamide

Description

Contextualization within Modern Chemical Research Paradigms

Styrene (B11656) sulfonamide and its derivatives are integral to several modern chemical research paradigms, most notably in the fields of functional polymers, stimuli-responsive materials, and medicinal chemistry. The presence of the sulfonamide group provides a site for further chemical modification and imparts unique properties such as pH-responsiveness and the ability to chelate metal ions. acs.orgrsc.org This has led to their use in creating "smart" polymers that can respond to environmental triggers like changes in pH or CO2 levels. rsc.orgacs.org

In the realm of materials science, these compounds are explored for applications ranging from ion-exchange resins and catalysts to advanced electrolytes for batteries. acs.orgrsc.org For instance, sulfonamide-based polymers are being investigated as single-ion conducting polymer electrolytes in solid-state batteries, a critical area for next-generation energy storage. acs.org The ability to precisely control the polymer architecture through modern techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization allows for the synthesis of well-defined block copolymers and other advanced structures with tunable properties. rsc.orgacs.orgusm.edu

In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. researchgate.netnih.govajchem-b.com Styrene sulfonamide derivatives are therefore of interest as potential new drugs, including as enzyme inhibitors. researchgate.net Research in this area leverages the structural backbone of styrene to present the sulfonamide group to biological targets, with studies exploring their potential as antibacterial and anticancer agents. researchgate.netresearchgate.net

Historical Development of Sulfonamide and Styrene Chemical Disciplines

The scientific foundation of this compound research is built upon the independent, yet rich histories of sulfonamide and styrene chemistry.

The era of sulfonamide chemistry began in the 1930s with the groundbreaking discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk at Bayer AG. researchgate.netresearchgate.net It was found that Prontosil was metabolized in the body to its active form, sulfanilamide, which exhibited remarkable antibacterial properties. rsc.org This discovery marked the dawn of the antibiotic age, providing the first effective systemic treatments for bacterial infections and saving countless lives before the widespread availability of penicillin. researchgate.netresearchgate.net The initial "sulfa craze" led to the synthesis of numerous derivatives and established the sulfonamide group as a cornerstone of medicinal chemistry. researchgate.netresearchgate.net

The history of styrene dates back to 1831, when it was first isolated from a natural balsam. usm.edu However, its commercial significance was not realized until the 1930s, when companies like Dow Chemical in the US and BASF in Germany independently developed processes for its industrial-scale production, primarily through the catalytic dehydrogenation of ethylbenzene. acs.orgresearchgate.net The demand for styrene skyrocketed during World War II to meet the need for synthetic rubber, catapulting it into a major commodity chemical. ajchem-b.com This large-scale production paved the way for the development of a vast array of polystyrene-based plastics and other polymers that are ubiquitous in modern life. acs.orgnih.gov

The convergence of these two fields, leveraging the polymerizable nature of styrene and the functional and biological activity of sulfonamides, has given rise to the specialized area of this compound research.

Contemporary Research Landscape and Prospective Directions for this compound

Current research into styrene sulfonamides is vibrant and multidisciplinary, focusing on the synthesis of novel monomers and polymers with highly specialized functions. A significant trend is the use of controlled radical polymerization techniques, such as RAFT and Atom Transfer Radical Polymerization (ATRP), to create complex polymer architectures. rsc.orgitu.edu.tr This allows for the precise design of materials like block copolymers, graft polymers, and polymer brushes with tailored properties for specific applications. rsc.orgitu.edu.tr

One of the most promising future directions is in the development of advanced functional materials. This includes:

Stimuli-Responsive Systems: Polymers that change their properties in response to external triggers like pH, temperature, or CO2 are a major focus. rsc.orgacs.orgmdpi.com These "smart" materials have potential applications in drug delivery, sensors, and smart membranes. rsc.orgresearchgate.netacs.org For example, the pKa of the sulfonamide group can be tuned to create polymers that undergo solubility changes at specific, physiologically relevant pH values. acs.orgusm.edu

Biomedical Applications: The inherent biocompatibility of some of these polymers, combined with the bioactivity of the sulfonamide group, makes them attractive for biomedical uses. rsc.orgmdpi.comrsc.org Research is ongoing into their use as polymeric biocides, where the active group is immobilized on a polymer backbone, and as scaffolds for tissue engineering and targeted drug delivery. rsc.orgeeer.orgresearchgate.net

Advanced Electronics and Catalysis: Sulfonamide-based polymers are being engineered for use in next-generation technologies. Their ion-conducting properties are being harnessed for the development of safer, solid-state batteries. acs.org Furthermore, porous polymers derived from this compound are being used as novel supports for metal nanoparticle catalysts, enhancing catalytic activity and stability. rsc.org

The tables below summarize some of the recent research findings in this area, highlighting the versatility of this class of compounds.

Research Findings on this compound-Based Polymers

| Polymer System | Synthesis Method | Key Findings | Potential Application |

| Sulfonamide functionalized poly(styrene oxide) | Ring-Opening Polymerization (ROP) | Resulting polymers show high thermal stability (up to 300 °C) and can be modified post-polymerization to create lithium sulfonate groups. rsc.orgscribd.comrsc.org | Single-ion conducting polymer electrolytes for batteries. rsc.orgrsc.org |

| Poly(p-styrene sulfonamide-co-acrylamide) | Graft Copolymerization | Forms a porous, amphiphilic support for nickel nanoparticles, leading to an effective and reusable catalyst. rsc.org | Catalysis. rsc.org |

| Methacryloylsulfonamide Polymers | RAFT Polymerization | Allows for controlled polymerization of monomers with a range of physiologically relevant pKa values, creating pH- and CO2-responsive polymers. acs.orgusm.edu | Drug/gene delivery, environmental remediation. acs.org |

| Polystyrene beads with sulfonamide groups | Chemical Modification | Beads exhibit lasting antibacterial efficacy and good hydrolytic stability. eeer.orgresearchgate.net | Polymeric biocides for water disinfection. researchgate.net |

Properties of Selected Sulfonamide-Functionalized Polymers

| Polymer | Glass Transition Temp. (Tg) | Molecular Weight (Mn) | Thermal Stability |

| Poly(1-((4-(oxiran-2-yl)phenyl)sulfonyl)-1H-pyrrole) | 68–73 °C | 14.2 to 113 kg mol⁻¹ | Stable up to 300 °C |

| Lithium sulfonated poly(styrene oxide) | 18–22 °C | Not specified | Stable up to 300 °C |

| Poly(N-(4-vinylphenyl)sulfonamide) (pentafluorophenyl end-group) | 151 °C | Up to 81.4 kg mol⁻¹ | Not specified |

| Poly(N-(4-vinylphenyl)sulfonamide) (octyl end-group) | 49 °C | Not specified | Not specified |

The continued exploration of new synthetic methodologies and the drive for materials with advanced, tunable properties ensure that this compound chemistry will remain a fertile ground for innovation in both academic and industrial research. stanford.edu

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-phenylethenesulfonamide |

InChI |

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |

InChI Key |

SHPHBMZZXHFXDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Styrene Sulfonamide and Its Derivatives

Direct Synthesis Strategies for the Styrene (B11656) Sulfonamide Core

The direct formation of the styrene sulfonamide framework can be achieved through several key synthetic routes, primarily involving the sulfonamidation of styrene precursors or the use of styrene-containing building blocks in sulfonamide formation.

Sulfonamidation Routes to this compound

A primary method for synthesizing the this compound core involves the reaction of a styrene sulfonyl chloride with an appropriate amine. This approach is exemplified by the preparation of [N-(2-pyridyl)] para-styrene sulfonamide (PSS), where para-styrene sulfonyl chloride is reacted with 2-amino pyridine (B92270) in the presence of a base like potassium hydroxide (B78521). figshare.com Similarly, [N-(alanine)] para-styrene sulfonamide (ASS) has been synthesized from para-styrene sulfonyl chloride and (S)-(+)-alanine using potassium hydroxide as a base in a chloroform (B151607) solvent. orgchemres.org

Another direct approach involves the electrophilic addition to electron-rich aromatic compounds. For instance, a metal-free method utilizes an in situ generated N-sulfonylamine as the active electrophile to directly introduce a primary sulfonamide group onto styrene derivatives under mild conditions. nih.gov This reaction is tolerant of various sensitive functional groups. nih.gov

Furthermore, the reaction between styrene and sulfonamides can be influenced by the specific reagents used. For example, the reaction of styrene with triflamide versus non-fluorinated sulfonamides in the presence of (ButOCl + NaI) proceeds differently, highlighting the impact of the sulfonamide's electronic properties on the reaction outcome. researchgate.net

A copper-catalyzed four-component chloro-arylsulfonylation of styrene derivatives has also been developed. This method uses aryldiazonium tetrafluoroborates, lithium chloride, and ex-situ generated sulfur dioxide to produce arylsulfonylated styrene derivatives with high regioselectivity. acs.org

Methodologies Involving Styrene Precursors in Sulfonamide Formation

An alternative strategy involves the use of styrene precursors that are later converted to the final sulfonamide. One such precursor is 4-vinylbenzenesulfonyl fluoride (B91410) (VBSF), which can be readily polymerized and then subjected to post-polymerization sulfonamidation. chemrxiv.org

Another approach begins with the functionalization of styrene oxide with a sulfonamide protecting group. This functionalized monomer can then undergo ring-opening polymerization to form a polyether backbone. scribd.comrsc.org This method allows for the creation of polymers with sulfonamide moieties that can be further modified. scribd.comrsc.org

The use of polystyrene-based resins provides a solid-phase synthetic route. Polystyrene sulfonyl chloride resin can be reacted with an amine, such as aniline, and subsequently acylated to form a polystyrene-supported N-phenyl-N-acyl sulfonamide resin. tandfonline.comresearchgate.net This resin can then serve as an acyl transfer reagent. tandfonline.comresearchgate.net

Synthesis of Substituted this compound Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide array of substituted analogues through various functionalization strategies.

Regioselective Functionalization of the this compound Framework

The aromatic ring of the this compound can be selectively functionalized. Palladium-catalyzed C-H activation has been employed for the regioselective introduction of functional groups. rsc.org For example, the sulfonyl group in a sulfonamide can act as a directing group, facilitating the introduction of olefins, aryl groups, and acetate (B1210297) moieties at specific positions on the aromatic ring. rsc.org

The choice of protecting group on the sulfonamide nitrogen can influence the regioselectivity of these reactions. For instance, the use of a sulfonyl group can prevent undesired reactions at certain positions of an indoline (B122111) ring system. rsc.org

Derivatization at the Sulfonamide Nitrogen Center

The sulfonamide nitrogen is a key site for derivatization. N-alkylation of the sulfonamide can be achieved by condensation with alkyl halides. itu.edu.tr For instance, polymeric sulfonamides have been reacted with epichlorohydrin (B41342) to introduce N-glycidyl derivatives. itu.edu.tr

Another method involves the methylation of the sulfonamide nitrogen using reagents like (trimethylsilyl)diazomethane (TMSD). nih.gov This derivatization is often performed for analytical purposes, such as for gas chromatography-isotope ratio mass spectrometry. nih.gov

Furthermore, the sulfonamide can be converted into other functional groups. For example, sulfonamides can be transformed into sulfonimidamides in a one-pot reaction involving the in situ formation of sulfonimidoyl chlorides followed by nucleophilic substitution with various amines. researchgate.net

Modifications of the Styrene Moiety

The styrene double bond is a reactive handle for various modifications. One common modification is polymerization. For example, [N-(alanine)] para-styrene sulfonamide (ASS) and [N-(2-pyridyl)] para-styrene sulfonamide (PSS) have been polymerized in the presence of an initiator like AIBN to form polystyrene-supported sulfonamides. figshare.comorgchemres.org

Another approach involves converting the double bond into an epoxide. rsc.org This can be achieved through an oxygen transfer reaction, leading to a styrene oxide derivative with a sulfonamide group. rsc.org This epoxide can then be polymerized via ring-opening polymerization. scribd.comrsc.org

Additionally, the styrene moiety can be incorporated into more complex structures. For example, styrene-maleic anhydride (B1165640) copolymers can be synthesized and then the maleic anhydride units can be reacted with compounds like 4-aminomethylbenzene sulfonamide to introduce sulfonamide groups. core.ac.uk

Interactive Table of Synthetic Methods for this compound

| Method | Starting Materials | Reagents/Conditions | Product | Reference |

| Sulfonamidation | para-Styrene sulfonyl chloride, 2-Amino pyridine | KOH, CH3Cl | [N-(2-pyridyl)] para-styrene sulfonamide (PSS) | figshare.com |

| Sulfonamidation | para-Styrene sulfonyl chloride, (S)-(+)-Alanine | KOH, CH3Cl | [N-(alanine)] para-styrene sulfonamide (ASS) | orgchemres.org |

| Electrophilic Sulfonamidation | Styrene derivatives, N-sulfonylamine precursor | Metal-free, mild conditions | Primary arylsulfonamides | nih.gov |

| Chloro-arylsulfonylation | Styrene derivatives, Aryldiazonium tetrafluoroborates, LiCl, SO2 | Copper catalyst | Arylsulfonylated styrene derivatives | acs.org |

| Polymer-supported Synthesis | Polystyrene sulfonyl chloride resin, Aniline | Pyridine, Acid chlorides/anhydrides | Polystyrene-supported N-phenyl-N-acyl sulfonamide resin | tandfonline.comresearchgate.net |

| Derivatization of N-center | Poly(this compound) | Epichlorohydrin | N-glycidyl derivative | itu.edu.tr |

| Derivatization of N-center | Sulfonamides | (Trimethylsilyl)diazomethane (TMSD) | N-methylated sulfonamides | nih.gov |

| Modification of Styrene Moiety | [N-(alanine)] para-styrene sulfonamide (ASS) | AIBN | Polystyrene [N-(alanine) sulfonamide] (PASS) | orgchemres.org |

Novel Catalytic and Green Synthetic Approaches to Styrene Sulfonamides

The development of novel synthetic routes for styrene sulfonamides and their derivatives has increasingly focused on catalytic and green chemistry principles. These modern approaches aim to enhance efficiency, selectivity, and sustainability by minimizing waste and avoiding harsh reaction conditions. Key advancements include the use of transition metal catalysts, organocatalysts, and photochemical or electrochemical methods to construct the sulfonamide moiety attached to a styrene framework.

Transition metal catalysis offers powerful tools for the formation of C–C and C–N bonds, enabling the synthesis of complex this compound derivatives. Various metals, including copper, rhodium, and palladium, have been employed to facilitate these transformations, often providing high yields and enantioselectivity.

One notable strategy involves the copper-catalyzed intermolecular aminoarylation of styrenes. Liu et al. reported the use of organo-copper complexes to synthesize chiral 2-arylethylamines, a class of compounds that includes derivatives of this compound. nih.gov In this method, a styrene derivative reacts with N-fluoro-N-alkylsulfonamide. The addition of the sulfonamide to the styrene generates a benzylic radical, which then couples with a chiral L*Cu(II)Ar complex to yield the desired product with good enantiomeric excess (ee). nih.gov

Rhodium catalysts have also been explored for the synthesis of styrene derivatives. While some methods focus on the direct production of styrene from benzene (B151609) and ethylene, related rhodium-catalyzed processes can be adapted for functionalized styrenes. uzh.ch For instance, hydroaminomethylation reactions enabled by rhodium catalysis can be applied to styrene derivatives starting from hydrazides, showcasing the versatility of these catalysts in forming C-N bonds. nih.gov

Furthermore, palladium-catalyzed reactions, such as the cross-dehydrogenative coupling (CDC), have been used for the alkenylation of various heterocycles and linear alkenes. hepatochem.com These methods can be applied to couple styrenes with appropriate sulfonamide-containing partners. The alkenylation of dihydro-1,4-thiazines with styrenes demonstrates the potential of Pd(II)-catalysis in forming Cvinyl–Cvinyl bonds, which is a key step in constructing more complex this compound structures. hepatochem.com

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Chiral L*Cu(II)Ar Complex | Styrene derivative, N-fluoro-N-alkylsulfonamide | Chiral 2-arylethylamine with sulfonamide group | Achieves good yields and enantiomeric excess (ee) via a benzylic radical intermediate. | nih.gov |

| [Rh(μ-OAc)(η²-C₂H₄)₂]₂ | Benzene, Ethylene, Cu(II) carboxylates | Styrene | Demonstrates high turnover numbers and selectivity for styrene, a key precursor. The methodology is relevant for functionalized styrene synthesis. | uzh.ch |

| Pd(OAc)₂ / Ag₂CO₃ | Dihydro-1,4-thiazine, Styrene | Alkenylated dihydro-1,4-thiazine | Illustrates Cvinyl–H functionalization to couple styrenes with heterocyclic structures, applicable to complex sulfonamide targets. | hepatochem.com |

Organocatalysis has emerged as a powerful green alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. In the context of styrene sulfonamides, organocatalytic methods have been developed to construct these molecules with high enantioselectivity and under mild conditions.

A significant approach is the enantioselective construction of axially chiral sulfone-containing styrenes. Tan and coworkers developed a method for creating these structures, which are close analogs of sulfonamides, with excellent enantioselectivities (up to >99% ee). This strategy involves a direct enantioselective nucleophilic addition to an alkynal, demonstrating the power of organocatalysis in controlling complex stereochemistry in styrene systems.

Another versatile method for creating the vinyl sulfonamide backbone is the Horner reaction. This reaction utilizes aldehydes and a specially prepared diphenylphosphorylmethanesulfonamide reagent. organic-chemistry.org When benzaldehyde (B42025) or its derivatives are used as the aldehyde component, this reaction directly yields (E)-styrene sulfonamide derivatives. The method consistently produces the trans isomer due to steric factors in the reaction's transition state and is compatible with a variety of functional groups on the aldehyde. organic-chemistry.org

Additionally, organocatalysts have been employed in intramolecular reactions of substrates containing a vinyl sulfonamide moiety. For example, DABCO has been shown to be an efficient catalyst for intramolecular Baylis-Hillman reactions of aldehyde vinyl sulfonamides, leading to the formation of cyclic sultams with good to excellent diastereoselectivity. nih.gov While this produces a cyclic structure, it highlights the reactivity and utility of the this compound framework in organocatalyzed transformations.

| Catalyst/Reagent | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Jørgensen–Hayashi-type catalyst | Alkynal, Nucleophile | Axially chiral sulfone-containing styrenes | Provides excellent enantioselectivities (up to >99% ee) and E/Z selectivities. | |

| Diphenylphosphorylmethanesulfonamide (Horner reagent) | Aldehydes (e.g., Benzaldehyde), Horner reagent | (E)-Vinyl sulfonamides | Reliably produces the trans isomer of the this compound derivative. | organic-chemistry.org |

| DABCO | Aldehyde vinyl sulfonamide | Cyclic vinyl sultam | Efficiently catalyzes intramolecular Baylis-Hillman reaction with good diastereoselectivity. | nih.gov |

Harnessing light or electrical energy provides innovative and sustainable pathways for synthesizing styrene sulfonamides, often proceeding under mild, ambient conditions without the need for chemical oxidants.

Electrochemical methods have proven particularly effective. One protocol describes the direct synthesis of sulfonamides from non-prefunctionalized arenes (including styrene), sulfur dioxide (SO₂), and amines. nih.gov This dehydrogenative approach uses a boron-doped diamond (BDD) anode and avoids metal catalysts. The in-situ generated amidosulfinate serves as both a reactant and a supporting electrolyte, leading to yields of up to 85%. nih.gov Another electrochemical strategy involves the alkoxysulfonylation of styrene derivatives using readily available sodium sulfinates as the sulfonyl source. uni-regensburg.de This reaction occurs in an undivided cell at room temperature and avoids transition-metal catalysts and chemical oxidants, offering a green route to β-alkoxy sulfones, which are related to styrene sulfonamides. uni-regensburg.de

Photochemical approaches utilize visible light to drive reactions. A photocatalytic multicomponent carboxy-sulfonylation of styrenes has been developed using sodium sulfinates and CO₂. uni-regensburg.de Depending on the electronic properties of the styrene, either Ru(bpy)₃ or 4CzIPN can be used as the photocatalyst to achieve good yields. uni-regensburg.de Furthermore, photosensitized nickel catalysis enables the sulfonamidation of aryl halides, such as bromostyrene. researchgate.net This method uses visible light to promote the coupling of various sulfonamides with the styrene core under mild conditions, demonstrating broad functional group tolerance. researchgate.net

| Method | Key Reagents/Setup | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Electrochemical Dehydrogenative Sulfonamidation | Boron-doped diamond (BDD) anode, undivided cell | Arenes (e.g., styrene), SO₂, amines | Aryl sulfonamides | Metal-free, direct C-H functionalization with yields up to 85%. | nih.gov |

| Electrochemical Alkoxysulfonylation | Graphite anode, undivided cell | Styrene derivatives, sodium sulfinates, alcohols | β-Alkoxy sulfones | Eco-friendly method avoiding chemical oxidants and transition metals. | uni-regensburg.de |

| Photocatalytic Carboxy-sulfonylation | Ru(bpy)₃ or 4CzIPN photocatalyst, visible light | Styrenes, sodium sulfinates, CO₂ | Carboxy-sulfonylated compounds | Precise installation of two functional groups with broad functional group tolerance. | uni-regensburg.de |

| Photosensitized Nickel Catalysis | Nickel catalyst, visible light | Aryl halides (e.g., bromostyrene), sulfonamides | N-Aryl sulfonamides | Mild, robust method for C-N coupling with wide applicability. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Styrene Sulfonamide

Reactivity of the Styrene (B11656) Moiety

The styrene moiety, consisting of a carbon-carbon double bond conjugated with an aromatic ring, is the primary site for reactions such as additions, cycloadditions, and polymerizations. The electronic properties of the sulfonamide group, typically electron-withdrawing, can influence the reactivity of the vinyl group and the aromatic ring.

The vinyl group of styrene sulfonamide readily undergoes various addition and cycloaddition reactions, which are fundamental to its application in synthesis.

Addition Reactions The electron-rich double bond of the styrene moiety is susceptible to attack by electrophiles and radicals. A key transformation is aziridination, which provides access to valuable nitrogen-containing building blocks. For instance, metal-free aziridination of styrene can be achieved using 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH₂) and t-butyl hypoiodite. orgsyn.org In such reactions, SES-NH₂ has been found to be a superior nitrogen source compared to other sulfonamides like 2-nitrophenyl-, n-butyl-, or p-toluenesulfonamides. orgsyn.org Another method involves using tosylamide with t-BuOI in acetonitrile (B52724) to produce substituted aziridines. researchgate.net The reaction of styrene with NN-dichlorotoluene-p-sulphonamide proceeds via a free-radical mechanism, contrasting with the ionic addition observed with NN-dibromosulphonamides. rsc.orgrsc.org

The addition of N-alkyl-N-chlorosulfonamides to styrene derivatives can be catalyzed by copper(I), yielding addition products with high regioselectivity and in excellent yields. researchgate.net Furthermore, a visible-light-mediated, catalyst-free iodoamination of styrene with N-iodosuccinimide (NIS) and p-toluenesulfonamide (B41071) has been developed, which can be performed under continuous flow conditions to produce 1,2-iodoamines in high yields. uni-regensburg.de These iodoamine products can be subsequently transformed into aziridines, β-amino alcohols, or vicinal azidoamines. uni-regensburg.de

Radical additions are also prevalent. A photocatalytic, anti-Markovnikov hydrosulfonation of styrene derivatives with sodium sulfinates generates sulfones through the addition of a sulfonyl radical to the double bond. acs.orgnih.gov

Table 1: Selected Addition Reactions of Styrene and its Derivatives

| Reaction Type | Reagents | Product Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aziridination | Styrene, SES-NH₂, t-BuOI | SES-aziridine | Metal-free | High | orgsyn.org |

| Aziridination | Styrenes, Tosylamide, t-BuOI | Tosylaziridine | MeCN | - | researchgate.net |

| Chloroamination | Styrene, NN-dichlorotoluene-p-sulphonamide | Vicinal chloro-sulfonamide | Free-radical | - | rsc.orgrsc.org |

| Chloroamination | Styrene, N-chlorosulfonamide 2a | Vicinal chloro-sulfonamide | [(MeCN)₄Cu]PF₆, 100 °C | 92% | researchgate.net |

| Iodoamination | Styrene, NIS, p-toluenesulfonamide | 1,2-Iodoamine | Visible light (530 nm), flow | 91% | uni-regensburg.de |

| Hydrosulfonation | Styrene derivative, Sodium sulfinate | Sulfone | Visible light, photocatalyst | - | acs.org |

| Alkoxysulfonylation | α-Methyl styrene, Sodium 4-methylbenzenesulfinate | β-Alkoxy sulfone | Electrochemical, undivided cell | - | nih.gov |

| Cross-Metathesis | Styrene, N,N-diethylethenesulfonamide | Functionalized α,β-unsaturated sulfonamide | Hoveyda-Grubbs catalyst | 62% | researchgate.net |

Cycloaddition Reactions The double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions. Visible light-mediated [2+2] photocycloadditions between styrenes and N-arylsulfonylimines have been reported to form azetidines. chemrxiv.org The reaction is believed to proceed via a triplet state of the styrene. chemrxiv.org

In [3+2] cycloadditions, styrene reacts with nitrile oxides, generated in situ from aldoximes, under ball-milling conditions to afford isoxazoline (B3343090) derivatives in good yields. tandfonline.com this compound derivatives can also engage in more complex cascade reactions, such as the domino Knoevenagel/hetero-Diels–Alder reaction between (E)-N-alkyl-2-aryl-N-(2-formylphenyl)ethane-1-sulfonamides and indoline-2-thiones in water, which yields pentacyclic benzosultam-annulated thiopyranoindole structures. mdpi.com

The benzene (B151609) ring of the styrene moiety can undergo electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is directed by the combined electronic effects of the vinyl group and the sulfonamide group. A primary example is the sulfonation of polystyrene, which is achieved by treating the polymer with concentrated sulfuric acid or sulfur trioxide (SO₃). wikipedia.orgoiccpress.com This reaction introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the polymer backbone. wikipedia.org

Similarly, the synthesis of polythis compound resins often begins with the polymerization of styrene, followed by chlorosulfonation of the aromatic rings using reagents like chlorosulfonic acid. oiccpress.comitu.edu.tr The resulting polystyrenesulfonyl chloride is then reacted with ammonia (B1221849) or a primary amine to form the sulfonamide. oiccpress.comgoogle.com Direct C-H functionalization offers an alternative route. For instance, electron-rich aromatic compounds, including styrene, can be directly sulfonamidated using in situ generated N-sulfonylamine as the electrophile under mild, metal-free conditions. nih.gov This reaction tolerates sensitive functional groups and proceeds with high regioselectivity, typically favoring the para position. nih.gov

Olefinic Transformations: Addition and Cycloaddition Reactions

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is a robust functional group, but it exhibits distinct reactivity, particularly concerning the acidity of the N-H proton and reactions involving the sulfur atom.

The proton on the nitrogen atom of a primary or secondary sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of the N-H proton in sulfonamides can vary; for example, anion exchange resins containing sulfonamide groups are reported to have a pKa of approximately 9-10. google.com For sulfonamide groups on a polystyrene matrix, the pKa of the conjugate acid (Pol-SO₂NHR) has been estimated to be greater than 12. acs.org This acidity is a key feature of its chemistry.

The sulfonamide proton can be readily removed by a base to form a sulfonamide anion. This anion is a potent nucleophile and plays a crucial role in many reactions. For example, the synthesis of certain polymers involves the deprotonation of a secondary amine with n-butyllithium (n-BuLi) to act as a nucleophile in a substitution reaction to form a sulfonamide bond. rsc.org The acidity of the N-H bond and its ability to act as a hydrogen bond donor are critical in the field of organocatalysis. Bifunctional sulfonamide-based catalysts have been shown to facilitate enantioselective conjugate additions, where enhancing the N-H acidity improves the chiral induction. nih.gov The interaction between the sulfonamide N-H proton and the substrate via hydrogen bonding is believed to be a key feature of the transition state. nih.gov

The sulfur-nitrogen (S-N) bond in sulfonamides is generally stable but can be cleaved under specific, often harsh, conditions. For example, the sulfonamide group in a functionalized poly(styrene oxide) can be cleaved by treatment with potassium hydroxide (B78521) (KOH) in ethanol (B145695) at reflux to yield a sulfonic acid salt and the corresponding amine. rsc.org A similar post-polymerization modification using lithium methoxide (B1231860) can convert a sulfonamide into a lithium sulfonate. rsc.orgrsc.org This transformation highlights the utility of the sulfonamide as a protecting group for sulfonic acids that can be removed when needed. rsc.org

Although sulfonamides are generally less reactive than carboxamides, they can participate in transformations analogous to those of amides. The nitrogen atom of the sulfonamide can act as a nucleophile in cyclization reactions. For example, cobalt-catalyzed cycloisomerization of olefinic N-acyl sulfonamides, including styrene derivatives, can produce cyclic N-sulfonyl imidates. nih.gov In addition to its role as a protecting group, the 2-(trimethylsilyl)ethanesulfonyl (SES) group can acidify an amine nitrogen and act as a leaving group. orgsyn.org For example, N-sulfonylation of an amino alcohol with SES-Cl, followed by base treatment, can lead to the formation of a cyclic amino acid. orgsyn.org The addition of amide/sulfonamide N-H bonds across carbon-carbon triple bonds is another important transformation, providing access to enamines and enamides. nih.govmdpi.com

Reactions Involving the Sulfuryl Group

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound and its derivatives are crucial for understanding and optimizing synthetic protocols. These studies often involve a combination of kinetic analysis, identification of transient species, and stereochemical evaluation to build a comprehensive picture of the reaction pathways.

Kinetic and thermodynamic studies provide quantitative insights into the rates, energetics, and feasibility of chemical reactions involving this compound. Such investigations are fundamental to understanding reaction mechanisms and optimizing conditions for desired outcomes.

Kinetic analyses of reactions involving sulfonamide and styrene derivatives often focus on polymerization or functionalization reactions. For instance, in the context of polymerization, kinetic studies reveal how factors like temperature, initiator concentration, and monomer structure affect the reaction rate and the properties of the resulting polymer. The thermal polymerization of styrene, a process that can be initiated without external catalysts at temperatures above 100°C, follows a third-order kinetic model with respect to the monomer. scielo.br For controlled polymerization techniques like nitroxide-mediated polymerization (NMP) of styrene derivatives bearing sulfonamide groups, kinetic plots such as ln([M]₀/[M]) versus time (or t²/³) are typically linear, indicating a controlled process. rsc.org The activation energy (Ea), a key parameter derived from these studies, quantifies the temperature sensitivity of the reaction rate.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), have been determined for processes involving polystyrene sulfonates. For example, the adsorption of sulfonamide antibiotics onto magnetic polystyrene sulfonate materials has been studied, revealing the spontaneity and endothermic nature of the process (ΔG < 0, ΔH > 0). dntb.gov.ua In the context of chemical reactions, thermodynamic calculations help predict the position of equilibrium and the relative stability of reactants and products. For Diels-Alder reactions involving styrene copolymers, thermodynamic studies can distinguish between kinetically and thermodynamically controlled product distributions, which is critical for applications like thermoresponsive materials. mdpi.com Mechanistic investigations of Sulfur(VI)−Fluoride (B91410) Exchange (SuFEx) reactions to form sulfonamides have used kinetic experiments to determine the activation barrier, which was found to be approximately 21.5 ± 0.14 kcal/mol, corroborating computational calculations. hmc.edu

The following table summarizes key kinetic and thermodynamic parameters for representative reactions involving styrene and sulfonamide derivatives.

| Reaction Type | System | Parameter | Value | Reference |

|---|---|---|---|---|

| Sulfonamide Formation (SuFEx) | Sulfonyl fluoride + Amine with Ca(NTf₂)₂ | Activation Barrier (ΔG‡) | 21.5 ± 0.14 kcal/mol | hmc.edu |

| Ring-Opening Polymerization | ε-Caprolactone with nBu₃SnOnBu | Activation Energy (Ea) | 59.9 - 82.8 kJ/mol | researchgate.net |

| Adsorption | Sulfamethazine (B1682506) on Polystyrene Sulfonate | Enthalpy (ΔH) | 38.29 kJ/mol | dntb.gov.ua |

| Adsorption | Sulfamethazine on Polystyrene Sulfonate | Gibbs Free Energy (ΔG) | < 0 | dntb.gov.ua |

| Adsorption | Sulfamethazine on Polystyrene Sulfonate | Entropy (ΔS) | > 0 | dntb.gov.ua |

Identifying the transient species, or reaction intermediates, that form during a chemical transformation is a cornerstone of mechanistic elucidation. For reactions involving this compound, a variety of intermediates have been proposed and, in some cases, detected, often dictating the final product outcome. These intermediates can be radical, ionic, or neutral species.

In many reactions, radical intermediates play a pivotal role. The photocatalytic functionalization of sulfonamides can proceed through neutral sulfonyl radical intermediates. nih.govacs.org These are generated from N-sulfonylimines under mild photocatalytic conditions and can subsequently add to alkenes. nih.gov Similarly, the electrochemical alkoxysulfonylation of styrene derivatives is proposed to involve the initial oxidation of a sulfinate to a sulfonyl radical, which then adds to the styrene double bond to form a stabilized alkyl radical intermediate. acs.org In copper-catalyzed addition reactions of N-chlorosulfonamides to styrene, an N-centered sulfonamidyl radical is suggested as the key intermediate, generated via a proton-coupled electron transfer (PCET) process. researchgate.net The self-initiated thermal polymerization of styrene itself is believed to proceed through a key Diels-Alder adduct known as the "AH intermediate," which reacts with more styrene to generate initiating radicals. sandiego.edu

Ionic intermediates are also common. In the iodosulfonamidation of enol ethers, an iodonium (B1229267) intermediate is formed upon activation with an iodine source, which is then opened by the sulfonamide nucleophile. orgsyn.org This can lead to an N-sulfonylaziridine intermediate, which may be isolated or react further. orgsyn.orgmdpi.com In electrochemical syntheses, the oxidation of an amine can generate a radical cation intermediate. acs.org The subsequent oxidation of an alkyl radical intermediate, formed after the addition of a sulfonyl radical to styrene, can produce an alkyl cation, which is then trapped by a nucleophile like methanol (B129727). acs.org

The following table details some of the key intermediates identified or proposed in reactions of styrene sulfonamides and related compounds.

| Intermediate Type | Specific Intermediate | Reaction | Method of Generation/Detection | Reference |

|---|---|---|---|---|

| Radical | Sulfonyl Radical | Photocatalytic Functionalization / Electrochemical Alkoxysulfonylation | Generated from N-sulfonylimines or by oxidation of sulfinates | nih.govacs.orgacs.org |

| Radical | N-centered Sulfonamidyl Radical | Copper-Catalyzed Addition | Proposed from PCET activation of N-chlorosulfonamide | researchgate.net |

| Ionic | N-Sulfonylaziridinium Ion / N-Sulfonylaziridine | Oxidative Sulfamidation / Iodosulfonamidation | Key intermediate in metal-free aziridination | orgsyn.orgmdpi.com |

| Ionic | Iodonium Intermediate | Iodosulfonamidation | Formed by reaction of alkene with I⁺ source | orgsyn.org |

| Ionic | Alkyl Cation | Electrochemical Alkoxysulfonylation | Generated by oxidation of an alkyl radical | acs.org |

| Neutral | AH Intermediate (Diels-Alder Adduct) | Thermal Polymerization of Styrene | Proposed intermediate from reaction of two styrene molecules | sandiego.edu |

| Neutral | Ketenimine Intermediate | Reaction of N-acyl-SES-sulfonimides | Proposed transient species trapped by nucleophiles | orgsyn.org |

The stereochemical outcome of a reaction describes the three-dimensional arrangement of atoms in the product. In reactions of this compound, which involve the formation of new stereocenters at the vinyl group, controlling the stereochemistry is paramount for applications in areas like asymmetric catalysis and materials science. The outcomes are highly dependent on the reaction mechanism, the catalyst, and the nature of the reactants.

In nucleophilic additions to the styrene double bond, the stereochemistry can be either syn or anti, referring to the addition of two new substituents to the same or opposite faces of the original double bond, respectively. For instance, in palladium(II)-catalyzed aminopalladation reactions, the stereochemical pathway can be switched between syn and trans (equivalent to anti) addition. nih.gov Mechanistic studies have shown that for nitrogen nucleophiles like sulfonamides, a cis-aminopalladation (leading to syn addition) pathway is often supported. However, the conditions, particularly the concentration of coordinating anions like chloride, can influence the operative mechanism. nih.gov Similarly, in organocatalytic chlorocyclization reactions of unsaturated amides and carbamates, while the initial delivery of the chlorine cation often occurs to a specific face of the alkene, the subsequent intramolecular ring closure by the nucleophile can proceed with a net preference for either syn or anti addition, depending on the substrate and conditions. rsc.org

Enantioselectivity, the preferential formation of one enantiomer over the other, is often achieved using chiral catalysts. In the asymmetric diamination of styrene using a sulfonimide as the nitrogen source, a chiral hypercoordinate iodine catalyst can create a chiral environment that favors the binding of one prochiral face of the styrene molecule over the other. semanticscholar.org Density functional theory (DFT) calculations have suggested that the coordination of the catalyst to the si face of styrene leads to a more polarized double bond, but nucleophilic attack on the re face of the catalyst-substrate complex has a lower activation barrier, leading to the observed (S)-enantiomer of the product. semanticscholar.org The stereochemical outcome of cyclopropanation reactions of olefins can also be highly controlled. The diastereoselectivity is often predictable by considering the delivery of the carbene from the least sterically hindered face of the alkene in its most stable conformation. unl.pt

The table below provides examples of stereochemical outcomes in reactions relevant to this compound.

| Reaction Type | System/Catalyst | Observed Outcome | Controlling Factor | Reference |

|---|---|---|---|---|

| Asymmetric Diamination | Styrene + Sulfonimide / Chiral Hypercoordinate Iodine Catalyst | High enantioselectivity (forms S-enantiomer) | Preferential binding and attack on a specific prochiral face of the catalyst-substrate complex | semanticscholar.org |

| Aminopalladation | Alkenyl Amide / Pd(II) Catalyst | Can be switched between cis- and trans-aminopalladation | Reaction conditions, such as ligand and chloride ion concentration | nih.gov |

| Organocatalytic Chlorocyclization | Unsaturated Carbamate / (DHQD)₂PHAL | High facial selectivity for Cl⁺ delivery; ring closure can be syn or anti | Catalyst pre-organization of substrate; nature of nucleophile and medium | rsc.org |

| Iodosulfonamidation | Enol ether + SES-NH₂ / I(sym-coll)₂PF₆ | Good diastereoselectivity | Nucleophilic opening of the intermediate iodonium ion | orgsyn.org |

| Cyclopropanation | Acyclic Chiral Allylic Alcohols | High diastereocontrol | Minimization of A(1,3) strain in the transition state; delivery from the least hindered face | unl.pt |

Advanced Spectroscopic and Structural Elucidation of Styrene Sulfonamide Systems

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the connectivity and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides initial information, but multi-dimensional techniques are indispensable for assembling the complete molecular puzzle of styrene (B11656) sulfonamide.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net For styrene sulfonamide, COSY spectra would reveal correlations between the vinyl protons (H-7 and H-8) and between adjacent protons on the aromatic ring. The diagonal of the spectrum mirrors the 1D proton spectrum, while cross-peaks indicate J-coupling between protons. usask.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, it would definitively link the vinyl proton signals to the vinyl carbon signals and the aromatic proton signals to their corresponding aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is paramount for connecting the different fragments of the molecule. In this compound, HMBC would show correlations from the vinyl protons to the aromatic carbons, and critically, from the aromatic protons to the carbon atom attached to the sulfur of the sulfonamide group (C-4), confirming the substitution pattern. Correlations might also be observed between the N-H proton and aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 4-vinylbenzenesulfonamide (B1593712)

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | - | ~142.0 | H-2,6 → C-1; H-3,5 → C-1 | - |

| 2,6 | ~7.90 (d) | ~127.0 | H-3,5 → C-2,6; H-7 → C-2,6 | H-2,6 ↔ H-3,5 |

| 3,5 | ~7.60 (d) | ~126.5 | H-2,6 → C-3,5; H-7 → C-3,5 | H-3,5 ↔ H-2,6 |

| 4 | - | ~139.0 | H-2,6 → C-4; H-3,5 → C-4 | - |

| 7 | ~6.75 (dd) | ~136.0 | H-8a, H-8b → C-7 | H-7 ↔ H-8a, H-8b |

| 8 | ~5.90 (d), ~5.45 (d) | ~116.0 | H-7 → C-8 | H-8a ↔ H-8b |

| NH₂ | ~7.30 (s) | - | H-3,5 → C-1 (possible) | - |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary depending on solvent and experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of materials in their solid form, which is particularly relevant for polymeric systems derived from this compound. panicnmr.commdpi.com For sulfonated polystyrene, ssNMR studies have shown that the sulfonation process significantly impacts the polymer's properties. auremn.org.br

Research on sulfonated polystyrene has demonstrated that an increase in the degree of sulfonation leads to a higher glass transition temperature (Tg). auremn.org.br This is attributed to the strong intermolecular interactions, such as hydrogen bonding, introduced by the sulfonic acid groups, which reduce the mobility of the polymer chains. auremn.org.br Solid-state ¹³C NMR spectra clearly show the appearance of a new signal around 139 ppm, which is assigned to the aromatic carbon directly bonded to the SO₃H group. auremn.org.br Furthermore, measurements of proton relaxation times in the rotating frame (T1ρH) indicate a decrease with sulfonation, confirming the reduced chain mobility. auremn.org.br These findings are crucial for understanding the relationship between the microscopic structure and the macroscopic properties of this compound-based polymers. auremn.org.brresearchgate.net

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound systems by detecting their characteristic vibrational absorptions. dntb.gov.ua The presence of the sulfonamide group is confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The N-H stretching vibration of the primary sulfonamide also gives a distinct signal. The styrene moiety is identified by the C=C stretching of the vinyl group and the aromatic ring, as well as C-H out-of-plane bending bands that can indicate the substitution pattern of the benzene (B151609) ring. vilniustech.lt

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3350-3250 | N-H stretch (asymmetric & symmetric) | Primary Sulfonamide (-SO₂NH₂) | researchgate.net |

| ~1630 | C=C stretch | Vinyl group | vilniustech.lt |

| ~1600, ~1490 | C=C stretch | Aromatic ring | vilniustech.lt |

| ~1340-1310 | S=O asymmetric stretch | Sulfonamide (-SO₂NH₂) | researchgate.net |

| ~1160-1150 | S=O symmetric stretch | Sulfonamide (-SO₂NH₂) | researchgate.net |

| ~990, ~910 | =C-H bend (out-of-plane) | Vinyl group | vilniustech.lt |

| ~840 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic ring | vilniustech.lt |

Raman spectroscopy complements FTIR analysis and is particularly sensitive to non-polar bonds and symmetric vibrations. capes.gov.brhud.ac.uk For this compound, Raman spectra provide clear signals for the aromatic ring vibrations and the symmetric stretch of the sulfonate group. researchgate.net Studies on sulfonated polystyrene resins have utilized Raman spectroscopy to identify key molecular vibrations characteristic of sulfonates and their corresponding acids. capes.gov.brhud.ac.uk A significant advantage of Raman spectroscopy is its ability to analyze samples in their hydrated state with minimal interference from water, which is crucial for studying these materials under relevant conditions. researchgate.net

Key bands in the Raman spectrum of a this compound system would include the aromatic ring quadrant stretching vibration near 1600 cm⁻¹ and the symmetric SO₃⁻ stretching mode, which is often observed with strong intensity. researchgate.netresearchgate.net Researchers have used the relative intensities of Raman bands to monitor the concentration of styrene monomers and to quantify the degree of acid dissociation in sulfonated resins. researchgate.netresearchgate.net

Table 3: Key Raman Shifts for this compound Systems

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Reference |

| ~1632 | C=C stretch | Vinyl Styrene | researchgate.net |

| ~1602 | C=C quadrant stretch | Aromatic Ring | researchgate.net |

| ~1126 | C-C stretch | Polymer Chain | researchgate.net |

| ~1030 | SO₂ symmetric stretch | Sulfonate Group | researchgate.net |

| ~1000 | Ring breathing mode | Aromatic Ring | researchgate.net |

| ~620 | Ring deformation | Aromatic Ring | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. tutorchase.com In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule [M+H]⁺ undergoes collision-induced dissociation, breaking apart in a predictable manner. nih.gov

The fragmentation of sulfonamides is well-studied. nih.gov Common fragmentation pathways for a this compound would include:

Loss of SO₂: A neutral loss of 64 Da is a characteristic fragmentation for sulfonamides.

Cleavage of the Ar-SO₂ bond: This would lead to the formation of a vinylbenzene radical cation or related fragments.

Cleavage of the S-N bond: This pathway can result in the formation of an arylsulfonyl ion [ArSO₂]⁺.

Rearrangements: Complex rearrangements can occur, providing further structural clues. nih.gov

The fragmentation of the styrene portion itself, such as the loss of an acetylene (B1199291) molecule (C₂H₂) from the styrene cation, can also be observed. researchgate.net Analysis of the masses of the parent ion and the resulting daughter ions allows for the confirmation of the proposed structure. tutorchase.comresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for 4-vinylbenzenesulfonamide (MW = 183.24)

| m/z Value | Proposed Fragment Ion | Identity of Neutral Loss |

| 184 | [M+H]⁺ | - |

| 167 | [M+H - NH₃]⁺ | NH₃ |

| 119 | [M+H - SO₂]⁺ | SO₂ |

| 104 | [C₈H₈]⁺ | SO₂NH₂ |

| 91 | [C₇H₇]⁺ | C₂H₂ from [C₉H₇]⁺ (rearranged) |

| 77 | [C₆H₅]⁺ | C₂H₂ from styrene fragment |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound compounds. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy, typically within a few parts per million (ppm). nih.gov This capability allows for the unambiguous identification of molecular formulas from measured mass-to-charge (m/z) ratios.

In the analysis of complex systems, such as polymers derived from this compound monomers, HRMS techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are employed. rsc.org For instance, in the characterization of a single-ion conducting polymer electrolyte based on sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide (NaSTFSI), ToF-SIMS provides detailed information about the surface chemistry of the material. rsc.org This is essential for understanding the distribution of different chemical species on the polymer surface, which influences the material's performance. rsc.org

Another high-resolution technique, X-ray Photoelectron Spectroscopy (XPS), while primarily a surface analysis method, complements HRMS by providing data on the elemental composition and chemical states of atoms within the first few nanometers of a material's surface. rsc.orgmdpi-res.com In the study of NaSTFSI-based polymers, XPS was used to investigate the surface chemistry before and after electrochemical cycling, identifying the characteristic binding energies for carbon, nitrogen, and oxygen, thus confirming the polymer's composition. rsc.orgmdpi-res.com

Table 1: Application of High-Resolution Spectrometry in this compound Derivative Analysis

| Technique | Application | Compound Type | Research Finding | Reference |

|---|---|---|---|---|

| ToF-SIMS | Surface chemical analysis | Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide polymer | Investigation of surface chemistry before and after cycling to understand performance. | rsc.org |

| XPS | Surface elemental composition and chemical state | Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide polymer | Confirmed elemental composition and chemical states on the polymer surface. | rsc.org |

| LC-QqTOF MS | Identification of metabolites | Styrene metabolites (Mandelic Acid, Phenylglyoxylic Acid) | Untargeted analysis to identify environmental chemical contaminants in human matrices. | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides structural information by fragmenting a selected precursor ion and analyzing its product ions. researchgate.netscielo.br This method, often coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity, making it invaluable for identifying and quantifying trace amounts of sulfonamides and related compounds in complex matrices. nih.govmdpi.com

The core principle of MS/MS involves multiple stages of mass analysis. In a typical experiment, the first mass spectrometer selects a precursor ion (e.g., the protonated molecule [M+H]⁺ of a specific sulfonamide). This ion is then directed into a collision cell, where it collides with an inert gas (like argon), causing it to fragment. The resulting product ions are then analyzed by a second mass spectrometer. scielo.brmdpi.com The fragmentation pattern is often characteristic of the compound's structure, allowing for confident identification. scielo.br

For example, in the analysis of various sulfonamides, a common fragmentation pathway involves the loss of the sulfonyl group or cleavage of the bond between the benzene ring and the sulfonamide moiety. The Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, is frequently used for quantification due to its high specificity and ability to minimize matrix interference. scielo.brmdpi.com Research on the decontamination of sulfur mustard using N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide utilized mass spectrometry to identify the reaction products, confirming the breakdown of the hazardous compound. researchgate.net

Table 2: Exemplary MRM Transitions for Sulfonamide Analysis via LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Sulfamethoxazole | 254.07 | 92.00 | Quantification | scielo.br |

| Sulfamethoxazole | 254.10 | 156.10 | Quantification & Confirmation | mdpi.com |

| Sulfadiazine (B1682646) | 251.10 | 156.10 | Quantification & Confirmation | mdpi.com |

| Sulfamethazine (B1682506) | 279.20 | 92.10 | Quantification | scielo.br |

| Sulfamerazine | 265.00 | 108.00 | Quantification | scielo.br |

| Sulfaquinoxaline | 301.10 | 156.10 | Quantification & Confirmation | mdpi.com |

Data compiled from multiple sources for illustrative purposes. scielo.brmdpi.com

X-ray Diffraction for Absolute Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction of this compound and Derivatives

Single-Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for the precise determination of the molecular structure of compounds that can be grown as single crystals. unimi.it It allows for the complete elucidation of the atomic arrangement, including the absolute configuration of chiral centers. unimi.itthieme-connect.de

The analysis of sulfonamide derivatives by SCXRD has revealed detailed structural information. For instance, the crystal structure of new sulfonamide derivatives was confirmed by SCXRD, showing how the molecules are arranged in the solid state and how they interact through hydrogen bonding. researchgate.net In one study, three different sulfonamide derivatives were found to crystallize in orthorhombic and monoclinic space groups. researchgate.net Another study on a binuclear palladium complex with N-(2-pyridyl) sulfonamide ligands determined the Pd-Pd bond distance and confirmed the complex's structure, which crystallized in a monoclinic space group. researchgate.net While direct SCXRD studies on the parent this compound are not widely reported, these examples demonstrate the power of the technique to resolve complex molecular architectures within this class of compounds. researchgate.netresearchgate.net

Table 3: Crystallographic Data for Representative Sulfonamide Derivatives

| Compound | Formula | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid | C₁₄H₁₇Cl₂NO₄S | Orthorhombic | Pbcn | Structure elucidated, hydrogen bonding patterns identified. | researchgate.net |

| Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate | C₂₀H₂₅NO₄S | Monoclinic | Cc | Structure confirmed, intermolecular interactions analyzed. | researchgate.net |

Powder X-ray Diffraction (PXRD) for Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline phases of a bulk material. Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the material's crystalline structure and composition.

Other Advanced Spectroscopic and Diffraction Techniques (as applicable to specific research)

Electron Microscopy (e.g., SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. plastlab.it It works by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to form an image.

In the context of this compound systems, SEM is widely used to characterize the morphology of polymers, hydrogels, and nanocomposites. For instance, SEM analysis of hydrogels prepared from sodium poly(styrene sulfonate-co-poly acrylic acid) revealed their surface morphology. nih.gov In another study, SEM was used to examine poly[(4-styrenesulfonic acid)-co-(4-vinylpyridine)] materials, providing insight into their physical structure after polymerization. researchgate.net The morphology of a novel magnetic material based on polystyrene sulfonate sodium was described as having a smooth and porous surface based on SEM images. dntb.gov.ua This morphological information is vital for applications like controlled drug release or adsorption, where surface area and porosity are critical parameters. nih.govdntb.gov.ua

Table 4: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide | NaSTFSI |

| Mandelic Acid | MA |

| Phenylglyoxylic Acid | PGA |

| Sulfamethoxazole | - |

| Sulfadiazine | - |

| Sulfamethazine | - |

| Sulfamerazine | - |

| Sulfaquinoxaline | - |

| N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide | - |

| 4-((2,4-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylic acid | - |

| Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate | - |

| N-(2-pyridyl) sulfonamide | - |

| Sodium polystyrene sulfonate | SPS |

| Sodium poly(styrene sulfonate-co-poly acrylic acid) | SPSPAA |

| Poly[(4-styrenesulfonic acid)-co-(4-vinylpyridine)] | - |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-empirical technique for the stereochemical analysis of chiral molecules in solution. researchgate.netrsc.org It measures the differential absorption of left and right circularly polarized light by a chiral compound, providing crucial information on its absolute configuration and predominant conformations. rsc.orgmdpi.com For chiral derivatives of this compound, such as those synthesized from chiral amines like (S)-1-phenylethylamine, ECD spectroscopy offers a robust method for unambiguous structural assignment, often complementing data from X-ray crystallography and NMR. nih.govnih.gov

The application of ECD to chiral sulfonamides relies on the analysis of Cotton effects, which are the characteristic positive or negative bands in an ECD spectrum. The sign and magnitude of these effects are directly related to the three-dimensional arrangement of the chromophores within the molecule. rsc.org In a typical chiral this compound, such as 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, the primary chromophores responsible for the ECD signal are the aromatic rings (the phenyl group from the styrene moiety and the substituted benzene ring from the sulfonyl group). nih.gov

The determination of the absolute configuration of a flexible chiral molecule using ECD is a multi-step process that integrates experimental measurement with theoretical computation. researchgate.net The process involves:

Conformational Analysis: A thorough search for all possible stable conformations of the molecule is performed using computational methods, as the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. mdpi.com

Quantum Mechanical Calculations: For each stable conformer, the ECD spectrum is predicted using time-dependent density functional theory (TDDFT). researchgate.net These calculations model the electronic transitions and their corresponding rotatory strengths.

Spectral Comparison: The calculated, Boltzmann-averaged spectrum is then compared to the experimentally measured ECD spectrum. A good match between the experimental spectrum and the spectrum calculated for a specific enantiomer (e.g., the S-enantiomer) allows for the confident assignment of the absolute configuration of the synthesized compound. researchgate.netchemrxiv.org

The electronic transitions of the benzene chromophores typically appear in the far-UV region (below 250 nm) and the near-UV region (around 250-300 nm). The π → π* transitions of the aromatic rings are particularly sensitive to their spatial relationship, which is dictated by the chiral center. The sulfonamide group itself is not a strong chromophore in the typical UV range but plays a critical role in fixing the relative orientation of the aromatic rings and influencing their electronic environment. The resulting ECD spectrum is a unique fingerprint of the molecule's stereochemistry.

While specific experimental ECD data for a simple chiral this compound is not widely published, the principles of analysis are well-established from studies on structurally related chiral sulfonamides and sulfinamides. researchgate.netchemrxiv.org The research findings for these analogous systems demonstrate that the combination of experimental ECD and TDDFT calculations provides a reliable method for stereochemical elucidation.

Table 1: Expected Chromophores and Their Contribution to the ECD Spectrum of a Chiral this compound

| Compound Class | Key Chromophores | Expected Electronic Transitions | Typical Wavelength Region (nm) | Information Derived from Cotton Effects |

| Chiral N-(1-phenylethyl)benzenesulfonamides | Phenyl group, Substituted benzenesulfonyl group | π → π* (¹Lₐ, ¹Lₑ, ¹Bₐ, ¹Bₑ) | 200 - 300 | Absolute configuration at the chiral center, conformational preferences (rotamers around C-N and S-N bonds), and through-space electronic coupling between the aromatic rings. |

Computational Chemistry and Theoretical Studies of Styrene Sulfonamide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. youtube.comyoutube.com These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the study of processes like conformational changes, diffusion, and binding events. chemcomp.comfrontiersin.org

MD simulations are powerful for understanding how a molecule like styrene (B11656) sulfonamide behaves in different environments, such as in a solvent or interacting with a surface or macromolecule. The setup involves placing the molecule in a simulation box, often filled with solvent molecules (e.g., water), and allowing the system to evolve over time. youtube.comrsc.org

While direct MD simulations of a single styrene sulfonamide molecule are not widely published, studies on related systems provide insight. For example, MD simulations of sulfonated polystyrene have been used to study the structure and transport properties of polymer membranes in aqueous environments. rsc.org These simulations reveal how water molecules solvate the sulfonate groups and how counterions are distributed. orgchemres.org Similarly, MD simulations could be used to study the solvation of this compound in various solvents, revealing details about the solute-solvent interactions and the local structure of the solvent around the molecule.

A related technique, molecular docking, which is a type of simulation, has been used to predict the binding mode of N-substituted styrene sulfonamides with biological receptors like proteins. biomedres.us These simulations place the ligand (the sulfonamide derivative) into the binding site of the receptor and calculate a binding affinity score, providing a static snapshot of the likely interaction. biomedres.us

MD simulations are particularly well-suited for studying the non-covalent interactions that govern how molecules interact with each other and potentially aggregate. researchgate.net For this compound, the key intermolecular forces are:

Hydrogen Bonding : The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the oxygen atoms). These interactions are a primary driving force for the formation of dimers and larger aggregates, as well as for binding to biological targets. biomedres.us Docking studies of N-(2-pyridyl)-para-styrene sulfonamide with DNA and N-(glycine)-para this compound with protein receptors have shown the critical role of hydrogen bonds in stabilizing the bound complex. biomedres.usorgchemres.org

π-π Stacking : The aromatic phenyl ring can interact with other aromatic rings through π-π stacking. These interactions, where the electron clouds of the rings overlap, are important in the crystal packing of aromatic sulfonamides and can contribute to the aggregation of molecules in solution. biomedres.usfrontiersin.org

Simulations can predict whether molecules of this compound are likely to remain dispersed or form aggregates in a given solvent. By analyzing the simulation trajectories, researchers can quantify the different types of intermolecular interactions and understand the structural motifs of the resulting aggregates. rsc.org

Simulations of this compound in Diverse Environments

Prediction of Spectroscopic Parameters

Theoretical prediction of spectra is a cornerstone of computational chemistry, allowing for the assignment of experimental signals and the understanding of structure-property relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net These calculations are often performed using DFT with various functionals, such as B3LYP, and appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netkaratekin.edu.tr

The accuracy of these predictions allows for the confident assignment of complex spectra and can help distinguish between different isomers or conformers. For sulfonamides, theoretical calculations have been shown to be very consistent with experimental results. researchgate.net While specific computational studies on this compound are not widely published, data from analogous compounds like p-toluenesulfonamide (B41071) provide a reliable reference for the expected chemical shifts and the methodologies used for their prediction. researchgate.netresearchgate.net The process involves optimizing the molecular geometry and then calculating the isotropic shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). karatekin.edu.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Sulfonamide (p-Toluenesulfonamide) using the GIAO method. Note: This data is for p-toluenesulfonamide as a proxy for this compound, based on available research.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 143.5 |

| C2/C6 | 7.85 | 129.8 |

| C3/C5 | 7.35 | 127.2 |

| C4 | - | 138.9 |

| CH₃ | 2.45 | 21.5 |

| NH₂ | 5.20 | - |

Data is illustrative and compiled based on typical values found in computational studies of p-toluenesulfonamide.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are essential for assigning the observed absorption bands and Raman scattering peaks to specific molecular motions. rsc.org

For sulfonamides, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully employed to simulate vibrational spectra. researchgate.netresearchgate.net The process involves a geometry optimization to find the minimum energy structure, followed by a frequency calculation. The resulting theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method. karatekin.edu.tr These calculations can identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ group, N-H stretching, and various vibrations of the aromatic ring. rsc.org

Table 2: Selected Theoretical Vibrational Frequencies for a Representative Sulfonamide (p-Toluenesulfonamide). Note: This data is for p-toluenesulfonamide as a proxy for this compound, based on available research. Frequencies are typically scaled.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Type |

| N-H Asymmetric Stretch | 3380 | IR/Raman |

| N-H Symmetric Stretch | 3270 | IR/Raman |

| C-H Aromatic Stretch | 3050-3100 | IR/Raman |

| SO₂ Asymmetric Stretch | 1330 | IR |

| SO₂ Symmetric Stretch | 1155 | IR |

| S-N Stretch | 910 | IR/Raman |

Data is illustrative and based on computational studies of sulfonamides like p-toluenesulfonamide and sulfanilamide. researchgate.netrsc.orgresearchgate.net

Computational Prediction of NMR Chemical Shifts

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the potential energy surface of a chemical reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov

For reactions involving styrene, such as additions or polymerizations, DFT calculations can model the reaction pathway. For instance, in the Prins reaction of styrene, computational models have been used to locate the transition states for the formation of key intermediates and products, providing insights into the reaction's rate-determining steps and stereoselectivity. beilstein-journals.org Similarly, the mechanism of styrene cyclopropanation has been investigated, revealing the Gibbs free energy of transition states and helping to rule out less favorable pathways. nih.gov

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. peerj.com Computational modeling can be applied to understand the nuances of this reaction, including the nucleophilic attack of the amine on the sulfonyl group. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction feasibility and explore how different substituents on the styrene or sulfonamide moieties might influence reactivity. researchgate.net For complex catalytic cycles, such as those that could be involved in novel syntheses of this compound, computational modeling can help understand the role of the catalyst in lowering activation barriers. acs.org

Polymer Chemistry and Advanced Materials Science Applications of Styrene Sulfonamide

Styrene (B11656) Sulfonamide as a Monomer in Polymer Synthesis

The presence of the styrenic backbone allows for polymerization through various techniques, while the sulfonamide group can be either pre-functionalized on the monomer or modified after polymerization to impart specific functionalities to the resulting polymer.

Free radical polymerization is a common method for synthesizing polymers from styrene sulfonamide-based monomers. researchgate.netijcrt.org This technique typically involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals to initiate the polymerization of the vinyl group on the styrene monomer. ijcrt.orgresearchgate.net

For instance, poly(N-(4-vinylphenyl)sulfonamide)s have been synthesized via free radical polymerization, resulting in polymers with low molar masses (ranging from 2300 to 3200 g/mol ) and low dispersities (Đ between 1.15 and 1.47). researchgate.net Another example involves the polymerization of [N-(alanine)] para-styrene sulfonamide (ASS) using AIBN to produce polystyrene [N-(alanine) sulfonamide] (PASS). orgchemres.org Similarly, poly [N-(4-pyridyl)-p-styrene sulfonamide] has been prepared through free radical polymerization of the corresponding monomer with AIBN as the initiator. researchgate.net

The general mechanism for the free radical polymerization of styrene involves the initiation by a radical species, followed by propagation where the radical adds to the double bond of the styrene monomer, and finally termination where two growing chains combine or disproportionate. ijcrt.org

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, architecture, and dispersity of polymers derived from this compound monomers. usm.eduitu.edu.trresearchgate.net